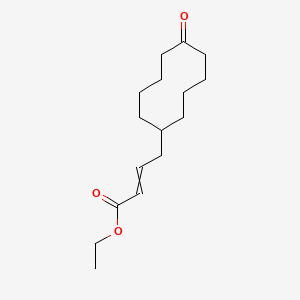![molecular formula C10H10INO4 B14359030 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid CAS No. 90917-38-7](/img/structure/B14359030.png)
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid: is an organic compound that features a benzoic acid core with a hydroxy group at the 2-position and an iodoacetyl-methylamino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Introduction of the Iodoacetyl Group: The hydroxy group at the 2-position is protected, and the 4-position is activated for substitution. The iodoacetyl group is introduced using iodoacetyl chloride in the presence of a base such as pyridine.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodoacetyl group can be reduced to an acetyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.
Reduction: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.
Substitution: 2-Hydroxy-4-[(substituted)(methyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive iodoacetyl group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways in disease states.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid involves its reactive iodoacetyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific molecular pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the iodoacetyl and methylamino groups.
4-Amino-2-hydroxybenzoic acid: Contains an amino group instead of the iodoacetyl-methylamino group.
2-Hydroxy-4-methylbenzoic acid: Lacks the iodoacetyl and amino groups.
Uniqueness
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in its simpler analogs. The presence of the iodoacetyl group allows for targeted covalent modifications, making it particularly useful in biochemical and medicinal research.
Eigenschaften
CAS-Nummer |
90917-38-7 |
|---|---|
Molekularformel |
C10H10INO4 |
Molekulargewicht |
335.09 g/mol |
IUPAC-Name |
2-hydroxy-4-[(2-iodoacetyl)-methylamino]benzoic acid |
InChI |
InChI=1S/C10H10INO4/c1-12(9(14)5-11)6-2-3-7(10(15)16)8(13)4-6/h2-4,13H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
IEEJKHWBXMHLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)C(=O)O)O)C(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)




![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
